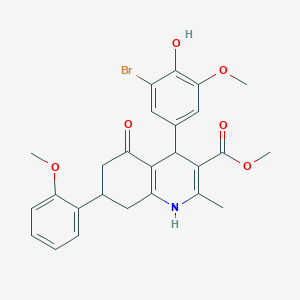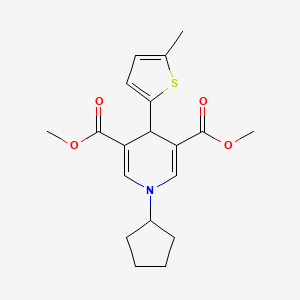![molecular formula C20H19Cl2FN2O2 B14948309 1-(4-{4-[(3,4-Dichlorophenyl)carbonyl]piperazin-1-yl}-5-fluoro-2-methylphenyl)ethanone](/img/structure/B14948309.png)
1-(4-{4-[(3,4-Dichlorophenyl)carbonyl]piperazin-1-yl}-5-fluoro-2-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE is a complex organic compound with a molecular formula of C20H19Cl2FN2O2. This compound is characterized by the presence of a dichlorobenzoyl group, a piperazine ring, a fluorine atom, and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzoic acid with thionyl chloride to form 3,4-dichlorobenzoyl chloride . This intermediate is then reacted with piperazine to form 1-(3,4-dichlorobenzoyl)piperazine . The final step involves the reaction of this intermediate with 5-fluoro-2-methylphenyl ethanone under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE involves its interaction with specific molecular targets. The dichlorobenzoyl group and piperazine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, while the methyl group influences its lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorobenzoyl chloride: Used as an intermediate in the synthesis of various organic compounds.
1-(3,4-Dichlorobenzyl)piperazine: Shares the piperazine and dichlorobenzoyl moieties but lacks the fluorine and methyl groups.
Uniqueness
1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C20H19Cl2FN2O2 |
|---|---|
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
1-[4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone |
InChI |
InChI=1S/C20H19Cl2FN2O2/c1-12-9-19(18(23)11-15(12)13(2)26)24-5-7-25(8-6-24)20(27)14-3-4-16(21)17(22)10-14/h3-4,9-11H,5-8H2,1-2H3 |
Clé InChI |
BDIYPMQAPIPKMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N'-{(Z)-[2-(propan-2-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B14948237.png)

![1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide](/img/structure/B14948245.png)
![5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B14948246.png)
![4-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14948250.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B14948253.png)
![Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro-](/img/structure/B14948254.png)
![(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B14948260.png)
![7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one](/img/structure/B14948274.png)


![N-(2,4-dimethoxyphenyl)-2-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B14948295.png)
![(5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14948299.png)
![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide](/img/structure/B14948304.png)
